molecular formula C28H26FN5OS B11643928 (6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643928
M. Wt: 499.6 g/mol
InChI Key: HMNHIIBMPIHKJG-VNBAYUTASA-N
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Description

(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorobenzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzyl bromide and 2-methyl-1H-indole. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and condensation, to form the final product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.

Scientific Research Applications

(6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of (6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (6Z)-2-cyclohexyl-6-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • (6Z)-2-cyclohexyl-6-{[1-(2-bromobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-2-cyclohexyl-6-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its specific structural features, such as the presence of a fluorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C28H26FN5OS

Molecular Weight

499.6 g/mol

IUPAC Name

(6Z)-2-cyclohexyl-6-[[1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C28H26FN5OS/c1-17-21(20-12-6-8-14-24(20)33(17)16-19-11-5-7-13-23(19)29)15-22-25(30)34-28(31-26(22)35)36-27(32-34)18-9-3-2-4-10-18/h5-8,11-15,18,30H,2-4,9-10,16H2,1H3/b22-15-,30-25?

InChI Key

HMNHIIBMPIHKJG-VNBAYUTASA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)/C=C\4/C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=C4C(=N)N5C(=NC4=O)SC(=N5)C6CCCCC6

Origin of Product

United States

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